REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[CH2:12]([NH:14][CH2:15][CH2:16][NH2:17])[CH3:13]>N1C=CC=CC=1>[CH2:12]([NH:14][CH2:15][CH2:16][NH:17][S:7]([C:4]1[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=1)(=[O:9])=[O:8])[CH3:13]
|
Name
|
|
Quantity
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95 g
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Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
C(C)NCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred one-half hour at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
After addition
|
Type
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TEMPERATURE
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Details
|
then heated in a steam bath for one-half hour
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
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EXTRACTION
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Details
|
extracted with sodium carbonate solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the ethyl acetate portion over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NCCNS(=O)(=O)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |